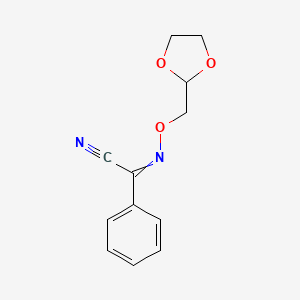
1,3-Diiodpropan-2-ol
Übersicht
Beschreibung
Dijodhydroxypropan, auch bekannt als 1,3-Dijodpropan-2-ol, ist eine Organoiodverbindung mit der chemischen Formel C₃H₆I₂O. Es ist ein sekundärer Alkohol und gehört zur Klasse der Iodhydrine. Diese Verbindung wird hauptsächlich als Antiseptikum und Desinfektionsmittel verwendet .
Wissenschaftliche Forschungsanwendungen
Diiodohydroxypropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and halogenation reactions.
Biology: Studied for its antiseptic properties and potential use in disinfecting biological samples.
Medicine: Investigated for its potential use in topical antiseptics and disinfectants.
Safety and Hazards
1,3-Diiodopropan-2-ol is used for research and development purposes only . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of inhalation, it is recommended to move the victim to fresh air . If it comes in contact with skin, it should be washed off immediately with soap and plenty of water .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dijodhydroxypropan kann durch die Iodierung von Glycerin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Iod und Phosphor, um Iodatome in das Glycerinmolekül einzuführen. Die Reaktionsbedingungen erfordern typischerweise eine kontrollierte Umgebung, um die korrekte Substitution von Wasserstoffatomen durch Iod sicherzustellen .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Dijodhydroxypropan unter Verwendung ähnlicher Iodierungstechniken, aber im größeren Maßstab hergestellt. Der Prozess beinhaltet den sorgfältigen Umgang mit Iod und Phosphor sowie die Verwendung geeigneter Lösungsmittel und Reaktionsgefäße, um Sicherheit und Effizienz zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Dijodhydroxypropan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Dijodaceton oxidiert werden.
Reduktion: Reduktionsreaktionen können Dijodhydroxypropan in Dijodpropan umwandeln.
Substitution: Die Iodatome in Dijodhydroxypropan können durch andere Halogene oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.
Substitution: Halogenaustauschreaktionen verwenden häufig Natriumiodid in Aceton (Finkelstein-Reaktion).
Hauptsächlich gebildete Produkte
Oxidation: Dijodaceton
Reduktion: Dijodpropan
Substitution: Verschiedene halogenierte Propanole abhängig vom verwendeten Substituenten.
Wissenschaftliche Forschungsanwendungen
Dijodhydroxypropan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und Halogenierungsreaktionen verwendet.
Biologie: Für seine antiseptischen Eigenschaften und die potenzielle Verwendung zur Desinfektion biologischer Proben untersucht.
Medizin: Für seine potenzielle Verwendung in topischen Antiseptika und Desinfektionsmitteln untersucht.
Analyse Chemischer Reaktionen
Types of Reactions
Diiodohydroxypropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodoacetone.
Reduction: Reduction reactions can convert diiodohydroxypropane to diiodopropane.
Substitution: The iodine atoms in diiodohydroxypropane can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use sodium iodide in acetone (Finkelstein reaction).
Major Products Formed
Oxidation: Diiodoacetone
Reduction: Diiodopropane
Substitution: Various halogenated propanols depending on the substituent used.
Wirkmechanismus
Die antiseptischen und desinfizierenden Eigenschaften von Dijodhydroxypropan werden auf seine Fähigkeit zurückgeführt, mikrobielle Zellmembranen und -proteine zu stören. Die Iodatome in der Verbindung interagieren mit den Thiolgruppen in Proteinen, was zur Denaturierung essentieller Enzyme und Proteine in Mikroorganismen führt. Dies führt zur wirksamen Abtötung von Bakterien, Pilzen und Viren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isopropyljodid: Eine Organoiodverbindung mit ähnlichen Halogenierungseigenschaften, aber unterschiedlichen Anwendungen.
n-Propyljodid: Eine weitere iodierte Verbindung, die in der organischen Synthese verwendet wird.
Einzigartigkeit
Dijodhydroxypropan ist aufgrund seiner Doppelfunktionalität als Alkohol und Iodhydrin einzigartig. Diese Doppelfunktionalität ermöglicht es, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen als andere ähnliche Verbindungen. Darüber hinaus machen seine starken antiseptischen Eigenschaften es besonders wertvoll für medizinische und industrielle Anwendungen .
Eigenschaften
IUPAC Name |
1,3-diiodopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6I2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKPFCQEGBJJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074992 | |
| Record name | 1,3-Diiodo-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-08-7 | |
| Record name | 1,3-Diiodo-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iothion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiodohydroxypropane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Diiodo-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diiodopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIIODOHYDROXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z11279H67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)



![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)


